
(1-(tert-Butoxycarbonyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)boronic acid
Overview
Description
This compound features a dihydroquinoline core substituted with 2,2,4-trimethyl groups at positions 2, 2, and 4, respectively, and a boronic acid moiety at position 4. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective group, enhancing stability during synthetic processes. The molecular formula is inferred as C₁₉H₂₆BNO₃ (based on structural analogs in , and 7), with a molar mass of approximately 335.2 g/mol.
Biological Activity
(1-(tert-Butoxycarbonyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)boronic acid (CAS No. 179894-36-1) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a dihydroquinoline moiety with a boronic acid functional group, which plays a significant role in its biological interactions.
The molecular formula of this compound is , and it has a molecular weight of approximately 317.19 g/mol. Its physical properties include:
- Density: 1.17 g/cm³
- Boiling Point: 464.63 °C at 760 mmHg
- Flash Point: 234.80 °C
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas of interest:
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it has been shown to effectively scavenge free radicals, with an IC50 value of 0.14 µg/mL in DPPH assays . This suggests its potential utility in formulations aimed at combating oxidative stress.
Antibacterial Properties
The compound has also displayed antibacterial activity against various strains, including Escherichia coli. At concentrations of 6.50 mg/mL, it was effective in inhibiting bacterial growth . This property may be beneficial for developing antimicrobial agents.
Anticancer Activity
In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value of 18.76 µg/mL . This suggests that the compound may have potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition capabilities:
- Acetylcholinesterase: IC50 = 115.63 µg/mL (moderate inhibition)
- Butyrylcholinesterase: IC50 = 3.12 µg/mL (high inhibition)
- Antiurease: IC50 = 1.10 µg/mL (high inhibition)
- Antithyrosinase: IC50 = 11.52 µg/mL (moderate inhibition) .
These findings suggest that the compound could be useful in treating conditions related to enzyme dysregulation.
Case Studies and Research Findings
Several studies have explored the biological activity of boronic acid derivatives similar to this compound:
- Improvement of Aqueous Solubility : Research focused on enhancing the solubility and bioavailability of lapatinib-derived analogs highlighted the importance of structural modifications in maintaining biological activity against pathogens like Trypanosoma brucei while improving solubility profiles .
- Formulation Development : A study involving the incorporation of this compound into cream formulations demonstrated its antioxidant and antibacterial properties while ensuring safety for healthy cell lines . The histological analysis indicated no significant adverse effects when applied topically.
- Potential Applications : Given its diverse biological activities, there is potential for application in pharmaceuticals and cosmetics, particularly in formulations targeting oxidative stress and microbial infections .
Comparison with Similar Compounds
Key Functional Attributes :
- Boronic Acid : Enables participation in Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl structures in drug synthesis .
- Boc Protection : Facilitates selective deprotection in multi-step syntheses, improving yield and purity .
Applications: Primarily used as an advanced intermediate in pharmaceutical synthesis, particularly for antiviral or anticancer agents. Its boronic acid group allows modular coupling with aryl halides, while the dihydroquinoline scaffold may contribute to target binding in bioactive molecules .
Structural Analogs with Quinoline Cores
Key Insights :
- Ester derivatives (e.g., 4-methoxybenzoate) exhibit direct biological activity (e.g., HIV-1 inhibition) but lack synthetic versatility .
- The boronic acid group in the target compound enables chemoselective coupling, expanding utility in drug discovery .
Boc-Protected Boronic Acids with Heterocyclic Cores
Key Insights :
- Tetrahydropyridine-based boronic acids () show lower steric hindrance, favoring coupling with bulky substrates.
- The dihydroquinoline core in the target compound may enhance planar rigidity, improving binding in bioactive molecules .
Boronic Acid-Containing Pharmaceuticals
Key Insights :
Properties
IUPAC Name |
[2,2,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]quinolin-6-yl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-11-10-17(5,6)19(15(20)23-16(2,3)4)14-8-7-12(18(21)22)9-13(11)14/h7-10,21-22H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFGSJUDWQWNGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442570 | |
Record name | (1-tert-Butyloxycarbonyl-1,2-dihydro-2,2,4-trimethyl-6-quinolinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179894-36-1 | |
Record name | 1(2H)-Quinolinecarboxylic acid, 6-borono-2,2,4-trimethyl-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179894-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-tert-Butyloxycarbonyl-1,2-dihydro-2,2,4-trimethyl-6-quinolinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.